2-chloro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one
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Overview
Description
2-chloro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one, also known as (2S)-3-Ethylazetidine-2-carboxylic acid, is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and a carboxylic acid group. The presence of these functional groups makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-Ethylazetidine-2-carboxylic acid typically involves the use of N-protective indole and halogenated hydrocarbons as raw materials. The reaction is carried out under the action of a manganese catalyst, magnesium metal, and other specific conditions to achieve the desired product . The reaction conditions are carefully controlled to ensure the formation of the azetidine ring and the incorporation of the carboxylic acid group.
Industrial Production Methods
Industrial production of (2S)-3-Ethylazetidine-2-carboxylic acid may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-Ethylazetidine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The azetidine ring can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired product.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may yield alcohols, and substitution may yield various substituted azetidine derivatives.
Scientific Research Applications
(2S)-3-Ethylazetidine-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-3-Ethylazetidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The azetidine ring and carboxylic acid group allow it to bind to enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2S)-3-Ethylazetidine-2-carboxylic acid include other azetidine derivatives and carboxylic acids. Some examples are:
- (2S)-3-Methylazetidine-2-carboxylic acid
- (2S)-3-Propylazetidine-2-carboxylic acid
Uniqueness
The uniqueness of (2S)-3-Ethylazetidine-2-carboxylic acid lies in its specific combination of the azetidine ring and the ethyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-chloro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O/c7-6-8-5(11)4-2-1-3-10(4)9-6/h1-3H,(H,8,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRBBSRLGVCMIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1)C(=O)N=C(N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN2C(=C1)C(=O)N=C(N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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